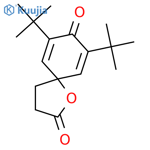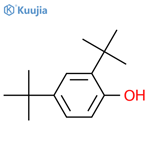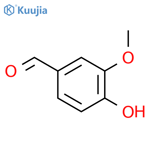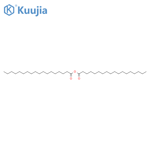- Direct Conversion of Sugarcane Bagasse into an Injection-Moldable Cellulose-Based Thermoplastic via Homogeneous Esterification with Mixed Acyl Groups, ACS Sustainable Chemistry & Engineering (2021, ACS Sustainable Chemistry & Engineering (2021), 9(17), 5933-5941, 9(17), 5933-5941
Cas no 57-11-4 (octadecanoic acid)
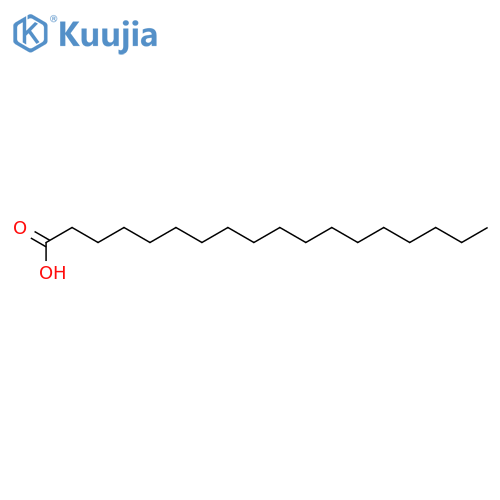
octadecanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Stearic acid
- ACIDUM STEARICUM 50
- C18
- C18:0 FATTY ACID
- CARBOXYLIC ACID C18
- CETYLACETIC ACID
- FEMA 3035
- N-OCTADECANOIC ACID
- N-OCTADECYLIC ACID
- OCTADECANEDIOIC ACID
- RARECHEM AL BO 0157
- 1-Heptadecanecarboxylic acid
- 1-Heptadecanecarboxylic acid Ro 5-2807
- 400JB9103-88
- acideoctadecylique
- acidestearique
- AdekaFattyAcidSA910
- Barolub FTA
- Octadecanoic acid (Stearic)
- SILICA GEL HEXANE EXTRACTED MATERIAL
- Stearic Acid RG (rubber grade)
- Stearic Acid TP
- STEARIC ACID(P)
- STEARIC ACID(P) PrintBack
- yingzhisuan
- F-300, F-1000, F-1500, F-2000, F-3000
- groco54
- groco55
- groco58
- groco59
- kam1000
- naa173
- NAA180
- pd185
- Stearinic acid
- Stearophanic acid
- steraic acid
- C18:0
- NSC 25956
- NSC 261168
- Stearophanic acid
- STA
- Octadecanoic acid
- 湖北硬脂酸生产厂家行情价格
- Pearl stearic
- Stearex Beads
- Stearinsaeure
- Octadecansaeure
- Vanicol
- Century 1240
- Industrene R
- Glycon TP
- Glycon DP
- Humko Industrene R
- Formula 300
- Hydrofol 1895
- Hystrene 9718
- Hydrofol Acid 150
- Hydrofol acid 1655
- Tegostearic 254
- Hydrofol acid 1855
- Tegostearic 272
- Tegostearic 255
- Hystrene 80
- octadecoic acid
- Industrene 5016
- Emerso
- hystrene5016
- hystrene7018
- stearate
- 57-11-4
- 18:0
- 4568-28-9
- octadecanoate
- acide octadecanoique
- 593-29-3
- Oktadekansaeure
- CH3-[CH2]16-COOH
- stearic acid, ion(1-)
- octadecanoic acid, ion(1-)
- CH3-[CH2]16-COO(-)
- acide stearique
- Stearic acid;Octadecanoic acid, Triple Pressed Stearic Acid
- Stearic acid, >=95%, FCC, FG
- NS00010335
- Oktadekansaure
- Lunac S 98
- Groco 55
- Hystrene 7018
- Emery 400 (Salt/Mix)
- Industrene 9018
- Unimac 5680
- STEARIC ACID (USP-RS)
- Industrene 5016K
- FA 1655
- 1ST1716-1000
- Glycon S-90
- Hystrene S-97
- CCG-267314
- Emersol 120
- fatty acid 18:0
- NCGC00259436-01
- Stearinsaure
- Tox21_111154_1
- Industrene 7018 FG
- ZENOL POWERFULX RECOVERYCREAM
- Stearic acid, European Pharmacopoeia (EP) Reference Standard
- Tox21_201887
- Hydrofol Acid 150 (VAN)
- DTXSID8021642
- CHEMBL46403
- Vis-Plus
- NCGC00254456-01
- NSC-25956
- Prisorine 3501
- STEARIC ACID [WHO-DD]
- SCHEMBL659
- Sterene 60b
- Stearic acid (8CI)
- 18639-67-3
- STEARIC ACID [EP MONOGRAPH]
- Hystrene 4516
- Lunac
- Emersol 6349
- Stearic Acid, Pharmaceutical Secondary Standard; Certified Reference Material
- Hyfac 420
- Hydrofol Acid 1895
- E570
- Century 1230
- EC 200-313-4
- Prifac 2918
- Kiri stearic acid
- STEARIC ACID (EP MONOGRAPH)
- S 300
- Stearic acid, United States Pharmacopeia (USP) Reference Standard
- 17FA
- S 30C
- NCGC00091596-01
- 1-Heptadecanecarboxylate
- FA 18:0
- NCGC00091596-03
- SBI-0633521.0002
- Adeka sa 300
- NOPCOCERA LU 6418
- VLZ 200
- AFCO-Chem B 65
- STEARIC ACID [VANDF]
- Groco 58
- Emery 871
- Emersol 875
- Edenor htict-n
- HY-B2219
- NSC25956
- Obeo Baby Bubble
- NSC-261168
- Kam 3000
- EINECS 200-313-4
- Octadecanoic acid Solution in Hexane, 1000mug/mL
- Stearic acid, puriss.
- Stearic acid, SAJ first grade, >=90.0%, powder
- STEARIC ACID [USP-RS]
- octadecansaure
- Sterene 60r
- Hystrene 9718 NF FG
- SNA-2000 (*Sodium salt*)
- LMFA01010018
- VS-03242
- Emersol 132
- Stearicacid
- 1ST1716
- Pristerene 4904
- Stearic acid, SAJ special grade, >=95.0%
- Sunfat 18S
- AKOS005716958
- Stearic acid_ravikumar
- Loxiol G 20
- Stearic acid, puriss., >=98.5% (GC)
- UNII-4ELV7Z65AP
- Doctor Plus
- Lunac YA
- 1hmr
- Emersol 153NF
- CELOZOLE
- Stearic acid, pure
- DB03193
- Lunac S 50
- S0163
- Dervacid 3155
- STEARIC ACID [MART.]
- Tox21_300562
- Stearic acid, certified reference material, TraceCERT(R)
- Stearic acid 50
- STEARIC ACID (CONSTITUENT OF SAW PALMETTO) [DSC]
- CELLBN FIRST CARE CLEANSER
- F 3 (lubricant)
- Lunac S 90
- STL163565
- Pristerene 4910
- Tsubaki
- Edenor ST 1
- STEARIC ACID [DSC]
- Z104474964
- STEARIC ACID (II)
- A 1760
- Nonsoul SN 1 (*Sodium salt*)
- Stearic acid, >=98%
- Lactaric acid
- F70008
- NAA 173
- C-Lube 10
- Palmitostearic acid
- Stearic acid, Vetec(TM) reagent grade, 94%
- Tox21_111154
- Hystrene S 97
- STEARIC ACID [HSDB]
- EC 250-178-0
- Stearic acid [JAN:NF]
- STEARIC ACID [JAN]
- Pristerene 4963
- Pristerine 4989
- Kam 2000
- Century 1210
- Octadecanoic acid (9CI)
- Stearic acid, CP
- Melting Point Standard 69-71C, analytical standard
- Lunac S 90KC
- HY-Phi 1303
- DTXCID301642
- Emersol 150
- Emersol 110 (Salt/Mix)
- Century 1224
- Q209685
- 875D
- 4ELV7Z65AP
- Jinhwagwangsu Hair
- Stearic acid 70
- Prifac 5905
- Pristerene 9429
- STEARIC ACID [II]
- PURIFIED STEARIC ACID [NF]
- n-Octadecanoate
- Hystrene T 70
- Dar-chem 14
- bmse000485
- Emersol 153
- GTPL3377
- Kam 1000
- Purified stearic acid
- Lunac 30
- Groco 54
- Hystrene 5016
- WO 2
- HY-Phi 1205
- Hyfac 422
- Prisorine 3508
- Stearic acid (reagent grade)
- Emersol 871
- Talgic acid
- Sterene 460
- Pristerene 4916
- Bassinic acid
- NCGC00091596-04
- SA 200
- Stearex
- HY-Phi 1401
- Stearic acid (JP18/NF)
- SR-01000944717
- AI3-00909
- NCGC00091596-05
- HY-Phi 1199
- SR-01000944717-1
- Industrene 8718
- Stearic acid, SAJ first grade, >=90.0%
- Hystrene 9718NFFG
- Glycon S-80
- Hystrene 7018 FG
- Serfax MT 90
- G 270
- Hyfac 410
- Hystrene 9718NF
- CS-0021598
- Pristerene 4900
- Stearic acid 50, tested according to Ph.Eur.
- BBL012224
- Edenor C 18/98
- 68937-76-8
- CHEBI:28842
- 4fnn
- EPA Pesticide Chemical Code 079082
- EN300-19730
- Lunac S 40
- Stearic acid (TN)
- CD7993EA-AD14-452A-A907-33376CC98790
- Pristerene 4981
- NORSOREX AP
- STEARIC ACID [MI]
- Stearophanate
- STEARIC ACID [FHFI]
- Promulsin
- Century 1220
- BRN 0608585
- C01530
- STEARIC ACID (MART.)
- EINECS 250-178-0
- Emery 875D
- Stearic Acid Cherry
- Haimaric MKH(R)
- Selosol 920
- Industrene 4518
- Isostearic acid EX
- MFCD00002752
- Stearic acid, Grade I, >=98.5% (capillary GC)
- D00119
- Caswell No. 801D
- Unister NAA 180
- FEMA No. 3035
- Jinhwagwangsu Bubble
- Groco 55L
- Glycon S-70
- Edenor ST 20
- 1hmt
- CH3-(CH2)16-COOH
- Radiacid 0427
- 4-02-00-01206 (Beilstein Handbook Reference)
- WLN: QV17
- Lunac S 30
- Nonsoul SK 1
- NEO-FAT 18S
- 3v2p
- PD 185
- Stearic acid, analytical standard
- Groco 59
- Edenor C18
- F0001-1489
- Lunac S 20
- NCGC00091596-02
- s5733
- Edenor HT-JG 60
- Pristerene 9559
- Hystrene T-70
- HSDB 2000
- InChI=1/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20
- NAA 180
- Stearic acid, reagent grade, 95%
- Steric acid
- UNII-X33R8U0062
- Stearic acid (JP15/NF)
- Hyfac 421
- CAS-57-11-4
- STEARIC ACID (CONSTITUENT OF SAW PALMETTO)
- Heptadecanecarboxylic acid
- X33R8U0062
- CCRIS 2305
- Prisorine 3502
- BDBM50240485
- Kortacid 1895
- Acidum stearinicul
- octadecanoic acid
-
- MDL: MFCD00002752
- Inchi: 1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)
- InChI-Schlüssel: QIQXTHQIDYTFRH-UHFFFAOYSA-N
- Lächelt: O([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
- BRN: 608585
Berechnete Eigenschaften
- Genaue Masse: 284.27200
- Monoisotopenmasse: 284.271530387 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 16
- Komplexität: 202
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 284.5
- Topologische Polaroberfläche: 37.3
- Oberflächenladung: 0
- XLogP3: 7.4
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 0.847
- Schmelzpunkt: 68.0 to 71.0 deg-C
- Siedepunkt: 361 °C(lit.)
- Flammpunkt: Fahrenheit: 235.4° f
Celsius: 113° c - Brechungsindex: 1.4299
- Löslichkeit: 1 to 10 mg/mL at 73° F (NTP, 1992)
- Wasserteilungskoeffizient: 0.1-1 g/100 mL at 23 ºC
- PSA: 37.30000
- LogP: 6.33250
- Geruch: Slight odor suggesting tallow
- Brechungsindex: Index of refraction: 1.4299 at 80 °C
- Dampfdruck: 1 mmHg ( 173.7 °C)
- Sensibilität: Feuchtigkeit leicht aufnehmen
- Löslichkeit: Unlöslich in Wasser, wenig löslich in kaltem Ethanol, löslicher, wenn erhitzt. Leicht löslich in Aceton und Benzol, leicht löslich in Ether, Chloroform, heißem Ethanol, Tetrachlorkohlenkohlenstoff, Kohlenstoffdisulfid.
- Merck: 8804
- FEMA: 3035 | STEARIC ACID
octadecanoic acid Sicherheitsinformationen
-
Symbol:

- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315
- Warnhinweis: dust mask type N95 (US),Eyeshields,Gloves
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:1
- Code der Gefahrenkategorie: R11;R36/37/38
- Sicherheitshinweise: S37/39-S26-S16
- RTECS:WI2800000
-
Identifizierung gefährlicher Stoffe:


- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Toxizität:LD50 i.v. in mice, rats: 23±0.7, 21.5±1.8 mg/kg, L. Or, A. Wretlind, Acta Pharmacol. Toxicol. 18, 141 (1961)
- Sicherheitsbegriff:S16;S26;S37/39
- TSCA:Yes
- Risikophrasen:R11; R36/37/38
octadecanoic acid Zolldaten
- HS-CODE:2915701000
- Zolldaten:
China Zollkodex:
2915701000Übersicht:
HS:29157010000 Stearinsäure [by dry weight,Purity in90%And above] MwSt:17.0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:AB Mindesttarif:7,0%Allgemeintarif:50.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenGehalt an Stearinsäure und Palmitinsäure
Regulierungsbedingungen:
A.Zollabfertigungsformular für eingehende Waren
B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:
R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln
S.Sanitäre Überwachung und Inspektion von exportierten LebensmittelnZusammenfassung:
HS:29157010000 Stearinsäure MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:ABMFN-Tarif:7.0% General tariff:50.0%
octadecanoic acid Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0001-1489-2.5g |
octadecanoic acid |
57-11-4 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-484614A-1kg |
Stearic acid (reagent grade), |
57-11-4 | ≥95% | 1kg |
¥526.00 | 2023-09-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1621008-500MG |
57-11-4 | 500MG |
¥3597.91 | 2023-04-12 | |||
| Ambeed | A497654-10g |
Stearic acid |
57-11-4 | 95% | 10g |
$5.00 | 2022-05-09 | |
| abcr | AB496629-1 kg |
Stearic acid, 98%; . |
57-11-4 | 98% | 1kg |
€68.30 | 2023-06-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S108287-250mg |
octadecanoic acid |
57-11-4 | ,≥99.5%(GC) | 250mg |
¥164.90 | 2023-09-01 | |
| Life Chemicals | F0001-1489-0.25g |
octadecanoic acid |
57-11-4 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817777-2.5kg |
Stearic acid |
57-11-4 | 40%,54.0-57.0℃ | 2.5kg |
¥176.00 | 2022-08-31 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2P2923-1 mL * 10 mM (in DMSO) |
Stearic acid |
57-11-4 | 99.31% | 1 mL * 10 mM (in DMSO) |
¥485.00 | 2022-04-26 | |
| Larodan | 10-1800-17-10g |
Octadecanoic acid |
57-11-4 | >99% | 10g |
€64.00 | 2023-09-19 |
octadecanoic acid Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
2.1 Solvents: 1-Butyl-3-methylimidazolium chloride ; 2 h, rt
- Preparation of cellulose stearate and cellulose acetate stearate in 1-butyl-3-methylimidazolium chloride, Key Engineering Materials (2013, Key Engineering Materials (2013), 559, 105-110, 7 pp., 105-110, 7 pp.
Synthetic Routes 3
Synthetic Routes 4
2.1 Reagents: Lithium chloride Solvents: Dimethylacetamide ; overnight, rt; 1 h, 100 °C
2.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 100 °C; 6 h, 100 °C
- Long/Short Chain Mixed Cellulose Esters: Effects of Long Acyl Chain Structures on Mechanical and Thermal Properties, ACS Sustainable Chemistry & Engineering (2017, ACS Sustainable Chemistry & Engineering (2017), 5(2), 1485-1493, 5(2), 1485-1493
Synthetic Routes 5
- Homogeneous acylation of Cellulose diacetate: Towards bioplastics with tuneable thermal and water transport properties, Carbohydrate Polymers (2019, Carbohydrate Polymers (2019), 206, 674-684, 206, 674-684
Synthetic Routes 6
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 100 °C; 6 h, 100 °C
- Long/Short Chain Mixed Cellulose Esters: Effects of Long Acyl Chain Structures on Mechanical and Thermal Properties, ACS Sustainable Chemistry & Engineering (2017, ACS Sustainable Chemistry & Engineering (2017), 5(2), 1485-1493, 5(2), 1485-1493
Synthetic Routes 7
- Preparation of cellulose stearate and cellulose acetate stearate in 1-butyl-3-methylimidazolium chloride, Key Engineering Materials (2013, Key Engineering Materials (2013), 559, 105-110, 7 pp., 105-110, 7 pp.
octadecanoic acid Raw materials
octadecanoic acid Preparation Products
octadecanoic acid Lieferanten
octadecanoic acid Verwandte Literatur
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Verwandte Kategorien
- Natürliche Produkte und Extrakte Pflanzenextrakte pflanzenbasiert Erucaria microcarpa
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Fettsäuren Fettsäuren und Konjugate Lange-Ketten-Fettsäuren
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Fettsäuren Lange-Ketten-Fettsäuren
Weitere Informationen zu octadecanoic acid
Octadecanoic Acid in Biomedical Research: Key Applications and 57-11-4 Insights
Octadecanoic acid, also known as stearic acid (CAS 57-11-4), is a saturated long-chain fatty acid with significant implications in biomedical and pharmaceutical research. Its molecular structure (C18H36O2) enables diverse applications, from drug formulation to lipid metabolism studies. Recent studies highlight its role in nanoparticle drug delivery systems, where its hydrophobicity improves carrier stability. The compound's CAS 57-11-4 identifier is frequently referenced in pharmacokinetic analyses, particularly for its low toxicity profile and biodegradability. Researchers are exploring its potential in anti-inflammatory therapies, with preclinical data suggesting modulation of TLR4 signaling pathways. As a GRAS (Generally Recognized As Safe) substance, octadecanoic acid derivatives are gaining traction in oral medication coatings and transdermal patches.
57-11-4 Stearic Acid in Drug Delivery: Enhancing Bioavailability
The pharmaceutical industry increasingly utilizes 57-11-4 stearic acid as a multifunctional excipient to address bioavailability challenges. Its amphiphilic properties make it ideal for solid lipid nanoparticles (SLNs), which improve the solubility of poorly water-soluble drugs by up to 40%. A 2023 study published in the International Journal of Pharmaceutics demonstrated that stearic acid-based carriers enhanced the intestinal absorption of antiviral compounds by 2.3-fold. The CAS 57-11-4 compound serves as a critical component in controlled-release formulations, with its melting point (69-70°C) allowing for temperature-sensitive drug release mechanisms. Current research focuses on its P-glycoprotein inhibition potential, which could revolutionize cancer chemotherapy by overcoming multidrug resistance.
Octadecanoic Acid Metabolic Impact: 57-11-4 in Diabetes and Obesity Research
Emerging evidence positions octadecanoic acid (57-11-4) as a modulator in metabolic disorders, with contradictory findings sparking scientific debate. While traditionally associated with cardiovascular risks, new metabolomics data reveal its insulin-sensitizing effects in adipose tissue. Clinical trials investigating 57-11-4 stearic acid supplementation show a 15% improvement in glucose tolerance among prediabetic patients (Journal of Nutritional Biochemistry, 2024). The compound's unique metabolic pathway—conversion to oleic acid via SCD-1 enzyme—has become a hot topic in obesity research. Pharmaceutical developers are patenting stearic acid derivatives (CAS 57-11-4 based) that selectively activate PPARγ receptors without causing adipocyte hypertrophy, offering potential for next-generation anti-diabetic drugs.
57-11-4 Safety Profile: Regulatory Status and Toxicological Data
Regulatory agencies extensively document the safety of 57-11-4 stearic acid, with the FDA approving its use in oral, topical, and parenteral formulations. The EFSA's 2023 re-evaluation confirmed its ADI (Acceptable Daily Intake) of 50 mg/kg body weight, based on 28-month chronic toxicity studies showing no carcinogenic effects at 5% dietary concentration. Interestingly, octadecanoic acid demonstrates membrane-stabilizing properties that reduce irritation potential—a key advantage for pediatric formulations. Current GMP guidelines emphasize the importance of 57-11-4 purity grades (pharmaceutical vs. industrial), as trace impurities may affect immunogenicity in biologic drugs. The compound's ECHA registration includes comprehensive ecotoxicity data, supporting its use in green pharmacy initiatives.
Future of 57-11-4: Octadecanoic Acid in Personalized Medicine and Biologics
The intersection of 57-11-4 chemistry and biologic drug development represents a frontier in personalized medicine. Researchers are engineering stearic acid-conjugated monoclonal antibodies to enhance blood-brain barrier penetration for neurodegenerative therapies. CRISPR-based studies utilize octadecanoic acid as a lipid transfection agent, achieving 92% editing efficiency in hepatocytes (Nature Biotechnology, 2023). The CAS 57-11-4 compound's role in exosome engineering is particularly promising, with modified stearic acid chains improving tumor-targeting precision by 300%. Pharmaceutical analysts project the global 57-11-4 derivatives market to reach $780 million by 2028, driven by demand for mRNA vaccine stabilizers and cell therapy enhancers.




